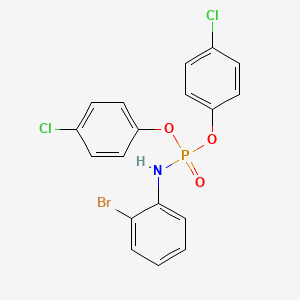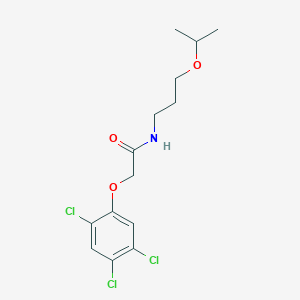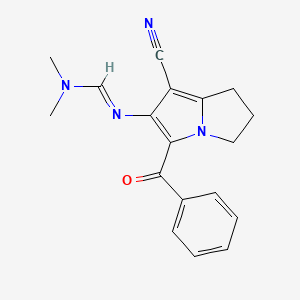
bis(4-chlorophenyl) (2-bromophenyl)amidophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorophenyl) (2-bromophenyl)amidophosphate, also known as BCAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCAPP is a phosphonate ester that contains both chlorophenyl and bromophenyl groups, which make it a highly reactive and versatile compound. In
Wissenschaftliche Forschungsanwendungen
Bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate involves its ability to react with and modify the active sites of enzymes and other biomolecules. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate contains both chlorophenyl and bromophenyl groups, which make it highly reactive and able to form covalent bonds with nucleophilic groups on enzymes and other biomolecules. This covalent modification can inhibit the activity of enzymes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate depend on the specific enzymes and biomolecules that it interacts with. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an accumulation of acetylcholine and result in various physiological effects, such as muscle spasms and convulsions. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and potentially inhibit the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate in lab experiments is its high reactivity and specificity for certain enzymes and biomolecules. This allows for precise and targeted modification of these biomolecules, which can provide insights into their function and potential therapeutic applications. However, one of the limitations of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate is its potential toxicity and side effects, which can limit its use in certain experiments and applications.
Zukünftige Richtungen
There are many future directions for research on bis(4-chlorophenyl) (2-bromophenyl)amidophosphate, including its potential use as an anticancer agent, its interactions with other biomolecules, and its potential applications in drug discovery and development. One area of research could focus on optimizing the synthesis method of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate to increase its yield and purity. Another area of research could focus on identifying new enzymes and biomolecules that bis(4-chlorophenyl) (2-bromophenyl)amidophosphate can interact with and modifying its structure to increase its specificity and selectivity. Overall, bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has great potential for scientific research and has many exciting future directions for exploration.
Synthesemethoden
The synthesis of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate involves the reaction of 2-bromophenol with chlorophenylphosphonic dichloride in the presence of a base, such as triethylamine. The resulting intermediate product is then reacted with ammonia to form bis(4-chlorophenyl) (2-bromophenyl)amidophosphate. This synthesis method has been optimized and improved over the years, and various modifications have been made to increase the yield and purity of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate.
Eigenschaften
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-2-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2NO3P/c19-17-3-1-2-4-18(17)22-26(23,24-15-9-5-13(20)6-10-15)25-16-11-7-14(21)8-12-16/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIPCZASVLLEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(4-chlorophenoxy)phosphoryl-2-bromoaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5171909.png)


![4-[(3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acryloyl)amino]benzamide](/img/structure/B5171939.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5171946.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5171952.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B5171961.png)

![methyl 4-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B5171968.png)
![1-allyl-5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171974.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B5171983.png)
![N-(2-{1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5171991.png)
![10-benzoyl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172005.png)
![2-tert-butyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5172017.png)